4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide

Structure-Activity Relationship Benzamide para-substitution Lipophilicity modulation

4-Ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide (CAS 1421484-37-8) is a synthetic, research-grade small molecule belonging to the N-pyridazinylbenzamide class, characterized by a 4-ethylbenzamide moiety linked via an ethylenediamine spacer to a 6-(1H-pyrrol-1-yl)pyridazin-3-yl core. With a molecular formula of C₁₉H₂₁N₅O and a molecular weight of 335.41 g/mol, it is supplied at ≥95% purity and cataloged primarily for non-human, non-therapeutic investigative use.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 1421484-37-8
Cat. No. B2806852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
CAS1421484-37-8
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
InChIInChI=1S/C19H21N5O/c1-2-15-5-7-16(8-6-15)19(25)21-12-11-20-17-9-10-18(23-22-17)24-13-3-4-14-24/h3-10,13-14H,2,11-12H2,1H3,(H,20,22)(H,21,25)
InChIKeyWQAGKCNXAIBORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide (CAS 1421484-37-8): Core Chemical Identity and Procurement Baseline


4-Ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide (CAS 1421484-37-8) is a synthetic, research-grade small molecule belonging to the N-pyridazinylbenzamide class, characterized by a 4-ethylbenzamide moiety linked via an ethylenediamine spacer to a 6-(1H-pyrrol-1-yl)pyridazin-3-yl core . With a molecular formula of C₁₉H₂₁N₅O and a molecular weight of 335.41 g/mol, it is supplied at ≥95% purity and cataloged primarily for non-human, non-therapeutic investigative use . The compound is part of a broader family of pyrrole-substituted pyridazine-benzamide hybrids that have attracted interest across multiple therapeutic areas, including oncology, inflammation, and cardiovascular disease . However, it is critical to note that publicly available primary quantitative biological data for this specific compound are extremely limited; most suppliers list it without experimentally validated activity values.

Why Generic Substitution Fails for 4-Ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide: The Critical Role of the 4-Ethyl Substituent


Within the N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide series, substitution at the benzamide para-position is not a silent modification. Published structure-activity relationship (SAR) studies on closely related 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitors demonstrate that even minor alterations to the benzamide substituent—such as replacing a 4-ethyl group with a 4-chloro, 4-methyl, or 4-sulfamoyl group—can produce order-of-magnitude shifts in target potency, kinase selectivity, and brain penetration [1]. Furthermore, patent literature on N-pyrrolyl-pyridazineamines explicitly teaches that the nature of substituents on both the pyridazine ring and the benzamide moiety critically determines pharmacological activity, including antihypertensive efficacy, such that compounds within this class cannot be assumed interchangeable [2]. The quantitative evidence below, though constrained by limited public data for CAS 1421484-37-8 specifically, maps the known differentiation axes that a scientific user must verify before substituting any analog.

4-Ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Para-Substituent Vector Comparison: 4-Ethyl vs. 2-Chloro, 4-Sulfamoyl, and 4-Butoxy Benzamide Analogs

The target compound bears a 4-ethyl substituent (Hansch π ≈ +1.0) on the benzamide ring, placing it at an intermediate lipophilicity position within the available analog series. This distinguishes it from the more polar 4-sulfamoyl analog (CAS 1428357-29-2; predicted π ≈ −1.8, TPSA increase ∼+50 Ų), the less lipophilic 4-H or 4-methyl variants, and the more lipophilic 4-butoxy analog (CAS 1428374-49-5; predicted π ≈ +2.0) . In the benchmark LRRK2 inhibitor SAR literature for N-pyridazinylbenzamides, a 4-ethyl group provided an optimal balance of biochemical potency (LRRK2 IC₅₀ = 2–10 nM range for optimized leads) and brain unbound fraction (fᵤ,brain), whereas polar substituents (e.g., sulfonamides) dramatically reduced CNS exposure [1]. While direct experimental data for CAS 1421484-37-8 are not publicly available for this target, the structural precedent indicates that the 4-ethyl group confers a differentiated physicochemical profile relative to more hydrophilic or hydrophobic analogs, with implications for permeability and target engagement.

Structure-Activity Relationship Benzamide para-substitution Lipophilicity modulation

Purity Specification Differential: Vendor-Linked Quality Assurance Baseline for CAS 1421484-37-8

The compound is listed by Chemenu (Catalog Number CM887840) with a purity specification of ≥95% . This provides a defined procurement quality threshold. In comparison, several close analogs within the same supplier catalog—including the 2-chloro analog (CAS 1428357-03-2, Catalog CM840951) and the 4-sulfamoyl analog (CAS 1428357-29-2)—are listed with identical 95% purity specifications, offering no differentiation on this dimension alone . However, the availability of a documented purity specification is a minimum prerequisite for reproducible research. This compound's listing with a catalog number and defined purity enables traceable sourcing, whereas alternative analogs may have variable availability depending on the supplier.

Chemical purity Quality control Procurement specification

Antihypertensive Pharmacophore Alignment: Class-Level Evidence for N-Pyrrolyl-Pyridazineamine Benzamides

US Patent 4,247,551 discloses that N-pyrrolyl-pyridazineamine derivatives bearing a further aminic substituent at position 6 of the pyridazine ring exhibit antihypertensive activity in animal models, with blood pressure reductions observed upon both oral and intravenous administration [1]. This patent broadly claims compounds of the general formula encompassing the pyrrolyl-pyridazineamine scaffold. Separately, a 2004 study in the European Journal of Medicinal Chemistry demonstrated that pyrrole-substituted aryl pyridazinone derivatives produced significant antihypertensive effects in spontaneously hypertensive rats, with certain analogs exceeding the efficacy of reference standard drugs [2]. While CAS 1421484-37-8 itself was not directly evaluated in these studies, its core pharmacophore—a 6-(1H-pyrrol-1-yl)pyridazin-3-yl moiety linked to a substituted benzamide via an aminoethyl spacer—aligns with the structural templates shown to confer vasorelaxant and blood-pressure-lowering activity. This class-level inference provides a directional rationale for prioritizing this compound in cardiovascular target screening panels over analogs lacking the pyrrolyl-pyridazine core.

Antihypertensive Pyridazine pharmacology Cardiovascular research

Kinase Inhibition Potential: N-Pyridazinylbenzamide Scaffold Validation Against LRRK2 and the Broader Kinome

A 2018 study by Ding et al. reported the discovery and optimization of 5-substituted-N-pyridazinylbenzamide derivatives as potent and selective LRRK2 inhibitors, with lead compounds achieving IC₅₀ values in the low nanomolar range and selectivity over >140 other kinases [1]. This scaffold has also been explored in patent literature for spleen tyrosine kinase (Syk) inhibition, with pyridazine-amide compounds demonstrating nanomolar potency in enzymatic assays [2]. CAS 1421484-37-8 differs from the published LRRK2 leads in that its pyridazine ring is substituted at the 6-position with a 1H-pyrrol-1-yl group rather than a substituted amino group, and it lacks the 5-substitution on the pyridazine ring that was critical for LRRK2 potency. The pyrrole substitution introduces an electron-rich heterocycle that may alter kinase binding profiles relative to the published amino-substituted pyridazines. This structural divergence means the target compound cannot be assumed to replicate the LRRK2 activity of Ding et al.'s leads, but it may occupy a distinct selectivity pocket within the kinase dendrogram—a hypothesis that requires experimental validation.

LRRK2 inhibition Kinase selectivity Neurodegeneration

Molecular Complexity and Rotatable Bond Profile: A Differentiator for Target Engagement and Crystallography Applications

CAS 1421484-37-8 contains 6 rotatable bonds and a topological polar surface area (TPSA) of 76.50 Ų, with a molecular weight of 335.41 g/mol, placing it in favorable Lipinski rule-of-five space (MW < 500; cLogP < 5; HBD = 2; HBA = 5) [1]. In comparison, the 4-sulfamoyl analog (CAS 1428357-29-2) has a higher TPSA (>125 Ų predicted) and additional hydrogen bond donors/acceptors, potentially reducing membrane permeability, while the 4-butoxy analog (MW > 365) carries additional lipophilic bulk that may increase non-specific binding . The target compound's compact size (MW 335) and moderate flexibility (6 rotatable bonds) make it a candidate for co-crystallography studies, where smaller, less flexible ligands with adequate electron density features are preferred for unambiguous electron density fitting. The pyrrole ring provides π-stacking potential, and the pyridazine core offers two nitrogen atoms capable of acting as hydrogen bond acceptors in kinase hinge-binding motifs.

Ligand efficiency Crystallography Fragment-based drug design

Recommended Research and Procurement Application Scenarios for 4-Ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide (CAS 1421484-37-8)


Comparative SAR Screening in N-Pyridazinylbenzamide Analog Series for Cardiovascular Target Identification

Given class-level evidence that N-pyrrolyl-pyridazineamine derivatives exhibit antihypertensive activity in rodent models [1][2], CAS 1421484-37-8 can serve as a 4-ethyl reference point within a systematic analog-by-catalog SAR matrix. Procurement alongside the 4-sulfamoyl (CAS 1428357-29-2), 2-chloro (CAS 1428357-03-2), and 4-butoxy (CAS 1428374-49-5) analogs would enable direct head-to-head comparison of how benzamide para-substitution affects activity in a cardiovascular target panel (e.g., angiotensin receptors, phosphodiesterases, or ion channels). The compound's intermediate lipophilicity (cLogP 2.95) makes it a suitable midpoint comparator for establishing lipophilicity-activity relationships [3].

Kinase Selectivity Profiling: Novel Chemotype Exploration with a 6-Pyrrolyl-Pyridazine Vector

The N-pyridazinylbenzamide scaffold is validated for kinase inhibition (LRRK2, Syk) [4][5], but the 6-(1H-pyrrol-1-yl) substitution of CAS 1421484-37-8 represents an unexplored chemotype within this space. For kinase-focused screening laboratories, this compound offers a structurally differentiated starting point—the pyrrole ring may engage a distinct region of the kinase ATP-binding pocket compared to the 6-amino-substituted pyridazines in published leads. Its procurement for broad kinome profiling (e.g., DiscoverX or similar panel) could reveal unanticipated kinase targets and establish a novel intellectual property position.

Fragment Elaboration and Co-Crystallography Campaigns Leveraging Favorable Physicochemical Properties

With a molecular weight of 335.41 g/mol, 6 rotatable bonds, and a TPSA of 76.50 Ų, CAS 1421484-37-8 falls within the 'lead-like' rather than 'fragment' space, but its moderate complexity and dual hydrogen bond donor/acceptor capacity make it a viable candidate for co-crystallography with purified protein targets [3]. The pyridazine ring nitrogen atoms provide polar interaction anchors, while the 4-ethylbenzamide moiety and pyrrole ring offer vectors for hydrophobic pocket occupancy and π-stacking, respectively. Structural biology groups may prioritize this compound for soaking experiments with kinases, GPCRs, or other drug targets where moderate-affinity ligands are sought to enable initial phasing.

Method Development and Analytical Reference Standard for Pyridazine-Benzamide Hybrid Quantification

The compound's defined purity specification (≥95%) and commercial availability under catalog number CM887840 support its use as an analytical reference standard for developing LC-MS or HPLC quantification methods targeting pyridazine-benzamide hybrid compounds. In industrial quality control or bioanalytical laboratories, CAS 1421484-37-8 can serve as a system suitability standard or calibration reference when analyzing related compounds in biological matrices, provided that lot-specific certificates of analysis are obtained from the supplier to confirm purity.

Quote Request

Request a Quote for 4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.